molecular formula C10H8ClNO B050440 1-Methyl-1H-indole-2-carbonyl chloride CAS No. 118618-61-4

1-Methyl-1H-indole-2-carbonyl chloride

Cat. No. B050440
M. Wt: 193.63 g/mol
InChI Key: USATVDUBRWEFMO-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-2-carbonyl chloride is a derivative of indole, a heterocyclic aromatic organic compound. It belongs to the family of indole derivatives characterized by various substitutions that significantly alter their chemical and physical properties. This compound is particularly notable for its role in synthetic chemistry where it acts as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of 1-Methyl-1H-indole-2-carbonyl chloride involves methods similar to those used for other indole derivatives. For example, the Fischer indole synthesis can be adapted for the synthesis of indole derivatives by using specific ketones and phenylhydrazines. Another common method involves the palladium-mediated coupling reactions, like the Buchwald-Hartwig amination, to introduce various groups to the indole core (Okauchi et al., 2000).

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application : Indole derivatives play a significant role in cell biology and are used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
    • Method : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
    • Results : The synthesis resulted in a tricyclic indole with an 84% yield .
  • Application of Indoles in Multicomponent Reactions

    • Field : Organic Chemistry
    • Application : Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .
    • Method : The synthesis of indole derivatives involves the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
    • Results : The synthesis of indole derivatives has led to promising new heterocycles with chemical and biomedical relevance .
  • Anti-HIV-1 Activity

    • Field : Pharmacology
    • Application : Indolyl and oxochromenyl xanthenone derivatives have been reported to have potential anti-HIV-1 activity .
    • Method : Molecular docking studies were performed on a series of novel indolyl and oxochromenyl xanthenone derivatives .
    • Results : The results of these studies suggest that these compounds could be potential candidates for anti-HIV-1 drugs .
  • Antibacterial Activity

    • Field : Microbiology
    • Application : Certain indole derivatives have shown significant antibacterial activity, particularly against Gram-Negative Klebsiella pneumonia .
    • Method : The antibacterial activity was tested on various Gram-negative bacteria .
    • Results : All tested compounds showed the highest antibacterial activity towards Klebsiella pneumonia .
  • Anti-inflammatory and Analgesic Activities

    • Field : Pharmacology
    • Application : Benzothiazole containing benzene sulphonamide and carboxamide were prepared and evaluated for their in vivo anti-inflammatory, analgesic, and ulcerogenic activities .
    • Method : The compounds were synthesized and then tested in vivo for their potential anti-inflammatory and analgesic effects .
    • Results : The results of these studies are not specified in the source .
  • Synthesis of Selected Alkaloids
    • Field : Organic Chemistry
    • Application : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
    • Method : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
    • Results : The synthesis resulted in a tricyclic indole with an 84% yield .

Safety And Hazards

1-Methyl-1H-indole-2-carbonyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name

1-methylindole-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-12-8-5-3-2-4-7(8)6-9(12)10(11)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USATVDUBRWEFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90486652
Record name 1-Methyl-1H-indole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-indole-2-carbonyl chloride

CAS RN

118618-61-4
Record name 1-Methyl-1H-indole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 1-methyl-1H-2-indolecarboxylic acid (0.485 g, 2.769 mmol) in dichloromethane (10 mL) at 0° C. was treated with oxalyl chloride (0.369 g, 2.91 mmol) and one drop of dimethyl formamide. The reaction mixture was stirred at 0° C. for 1 hour and at room temperature for 2 hours. The solvent was removed under reduced pressure and dried on the high vacuum for 1 hour. The residue was used directly in the subsequent reaction without further purification or analysis.
Quantity
0.485 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.369 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 1-methylindole-2-carboxylic acid (9.87 g, 56.4 mmol) in dichloro-methane (150 mL) was reacted with oxalyl chloride (8.58 g, 67.63 mmol). DMF was added (0.2 mL), upon which a vigorous reaction transpired. The mixture was stirred at ambient temperature for four hours. The solvent was removed in vacuo to give 1-methyl-1H-2-indolecarbonyl chloride (10.69 g, 98%) as a light yellow solid.
Quantity
9.87 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.58 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
F Lu, B Chen, C Wang, C Zhuang, Z Miao… - Monatshefte für Chemie …, 2019 - Springer
… The mixture was stirred at 0 C for 2 h and concentrated in vacuum to afford 5,6,7-trimethoxy-1-methyl-1H-indole-2-carbonyl chloride (5a). Then, it was used directly for the next step, and …
Number of citations: 3 link.springer.com
OM Bautista-Aguilera, G Esteban, I Bolea… - European journal of …, 2014 - Elsevier
… Following the General procedure, reaction of 5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indole-2-carbonyl chloride (21) (95.7 mg, 0.22 mmol) with benzylamine (50 μL, 0.45 …
Number of citations: 145 www.sciencedirect.com
M Tepe, Ş Abadan, MF Saglam, V Süzerer… - Industrial Crops and …, 2023 - Elsevier
… Afterwise, the reaction was cooled down to 0 C and stirred for 10 min before an 1-methyl-1H-indole-2-carbonyl chloride 4 (108 mg, 0.56 mmol) was added. The resulting reaction …
Number of citations: 1 www.sciencedirect.com
Ş Abadan, MF Saglam, MS Koca, M Bingul… - Journal of Molecular …, 2023 - Elsevier
Diabetes mellitus is known as one of the most life-threatening diseases and has attracted the attention of medicinal chemists. The design and synthesis of novel potential candidates for …
Number of citations: 4 www.sciencedirect.com
R Cincinelli, S Dallavalle, L Merlini, R Nannei… - Tetrahedron, 2009 - Elsevier
… After 20 min at −78 C, 1-methyl-1H-indole-2-carbonyl chloride 15 (271 mg, 1.4 mmol) was added and the solution was slowly warmed to room temperature and stirred for 48 h. The …
Number of citations: 18 www.sciencedirect.com
B Yang, Z Lu - The Journal of Organic Chemistry, 2016 - ACS Publications
… Prepared according to the general procedure A using 1-methyl-1H-indole-2-carbonyl chloride (16) (1.9482 g, 10.0 mmol), 1-bromo-6-methyl-hept-5-ene (2.0797 g, 109 mmol), Mg …
Number of citations: 20 pubs.acs.org
DA Petrone, DA Petrone - … Bulky Phosphine Ligands Enable Pd-Catalyzed …, 2018 - Springer
… (2.229ab)–Was synthesized according to general procedure 1 using 2-methylindole (108.8 mg, 0.83 mmol, 1 equiv) and 3-bromo-1-methyl-1H-indole-2-carbonyl chloride generated …
Number of citations: 0 link.springer.com
AE Moritz, RB Free, WS Weiner, EO Akano… - Journal of medicinal …, 2020 - ACS Publications
To identify novel D 3 dopamine receptor (D3R) agonists, we conducted a high-throughput screen using a β-arrestin recruitment assay. Counterscreening of the hit compounds provided …
Number of citations: 17 pubs.acs.org
S Adhikari - 2018 - search.proquest.com
Design, Synthesis and Characterization of Organic Semiconductors: From Eumelanin-Inspired Organic Materials to Novel Electron Acceptors Abstract Eumelanin, the black-brown …
Number of citations: 2 search.proquest.com

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